(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid)

Description

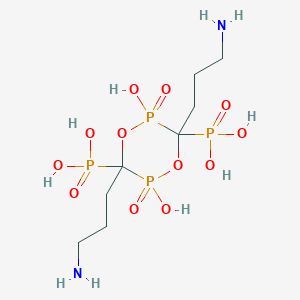

The compound (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) is a highly functionalized organophosphorus molecule characterized by a central dioxadiphosphinane core substituted with aminopropyl groups and phosphonic acid moieties. Its structure features multiple phosphorus centers, hydroxyl groups, and protonatable amino functionalities, making it a potent candidate for chelation, catalysis, and biomedical applications. The aminopropyl chains enhance solubility in polar solvents, while the phosphonic acid groups confer strong metal-binding capabilities.

Properties

Molecular Formula |

C8H22N2O12P4 |

|---|---|

Molecular Weight |

462.16 g/mol |

IUPAC Name |

[3,6-bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |

InChI |

InChI=1S/C8H22N2O12P4/c9-5-1-3-7(23(11,12)13)21-26(19,20)8(4-2-6-10,24(14,15)16)22-25(7,17)18/h1-6,9-10H2,(H,17,18)(H,19,20)(H2,11,12,13)(H2,14,15,16) |

InChI Key |

IHJGHFNHGWYWJB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1(OP(=O)(C(OP1(=O)O)(CCCN)P(=O)(O)O)O)P(=O)(O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) typically involves multi-step organic synthesis. The process begins with the preparation of the core dioxadiphosphinane structure, followed by the introduction of aminopropyl and phosphonic acid groups. Common reagents used in these steps include phosphorus oxychloride, amines, and alcohols. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in a pure form.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can occur at the phosphonic acid groups, potentially forming phosphine derivatives.

Substitution: The aminopropyl groups can participate in substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry: It is used in the development of advanced materials, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) involves its interaction with molecular targets through its functional groups. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phosphonic acid groups can chelate metal ions. These interactions can modulate the activity of enzymes or alter the properties of materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of organophosphorus derivatives, which vary in substituents, oxidation states, and backbone architecture. Key analogues include:

Table 1: Structural Comparison of Organophosphorus Compounds

Chelation and Stability

Phosphonic acid derivatives are renowned for their metal-binding strength. The target compound’s dual phosphonic acid groups and amino substituents likely exceed the chelation capacity of simpler phosphines (e.g., triphenylphosphine) but may parallel EDTA derivatives. Computational studies on analogous systems predict high stability constants for transition metals (e.g., Fe³⁺, Cu²⁺), though experimental validation is pending.

Biological Activity

(3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid), commonly referred to as an aminophosphonic acid derivative, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 462.16 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H22N2O12P4 |

| Molecular Weight | 462.16 g/mol |

| IUPAC Name | [3,6-bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxo-6-phosphono-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]phosphonic acid |

| InChI Key | IHJGHFNHGWYWJB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to form interactions with biological macromolecules. The aminopropyl groups can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, while the phosphonic acid groups can chelate metal ions crucial for enzymatic functions. This dual functionality allows the compound to modulate enzyme activity and influence various biochemical pathways.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of aminophosphonic acids. For instance, research indicates that derivatives of these compounds can exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of aminophosphonic acids:

- Methodology : The compounds were tested against strains such as Staphylococcus aureus and Escherichia coli using a two-fold serial dilution method.

- Results : The aminophosphonic acids demonstrated notable bactericidal effects, outperforming conventional antibiotics in some cases.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Applications in Therapeutics

The multifunctional nature of (3,6-Bis(3-aminopropyl)-2,5-dihydroxy-2,5-dioxido-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(phosphonic acid) positions it as a promising candidate for various therapeutic applications:

- Antiallergic Agents : Research has indicated that certain derivatives can act as effective antagonists for prostaglandin receptors involved in allergic responses.

- Enzyme Modulators : Its ability to interact with enzymes makes it suitable for developing inhibitors or activators in metabolic pathways.

Case Study: Antiallergic Properties

In a clinical trial involving a derivative of this compound:

- Findings : The compound showed efficacy in suppressing eosinophil infiltration in models of allergic rhinitis and asthma.

- : This suggests potential use in treating allergic conditions through modulation of inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.